(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of precursors under controlled conditions. For instance, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been synthesized and established through techniques such as H NMR, IR, MS spectra, and X-ray diffraction crystallography (Dong & Huo, 2009). Such processes are indicative of the complex methods required to create specific triazole derivatives.
Molecular Structure Analysis
The structure of triazole derivatives is often elucidated using X-ray crystallography. For example, the molecular conformation and packing of certain triazole compounds have been stabilized by interactions like intermolecular O1–H1···N3′. This highlights the significance of hydrogen bonding and other intermolecular forces in determining the structure and stability of these molecules (Dong & Huo, 2009).
Chemical Reactions and Properties
Triazole compounds participate in various chemical reactions, mainly due to the reactivity of the triazole ring. They can act as ligands in coordination chemistry or as substrates in cycloaddition reactions. For example, the synthesis of (3,5-Aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3- triazol-4-yl)methanone involved characterization techniques like NMR and MS, indicating the complex nature of reactions involving triazole derivatives (Cao, Quan, & Dong, 2008).
Scientific Research Applications
Crystallography and Structural Analysis
Studies have highlighted the crystal structures of various derivatives of this compound, emphasizing their potential in α-glycosidase inhibition activity and showcasing the importance of molecular geometry for their biological activities. For example, the crystal structures of related compounds such as 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde have been reported to exhibit significant α-glycosidase inhibition activity. The detailed analysis of their crystal structures provides insights into the flatness of molecules like (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol and contrasts with more complex shaped molecules, which may inform the design of new inhibitors (Gonzaga et al., 2016).
Synthesis and Characterization
The synthesis and characterization of derivatives of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol have been a focus of several studies, aiming to explore their potential applications in various fields. For instance, the synthesis and crystal structure analysis of compounds like (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone have been discussed, providing a basis for further research into their chemical properties and applications (Cao et al., 2010).
Biological Activity
The biological activities of compounds related to (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, including antimicrobial and antitumoral effects, have been explored in various studies. The synthesis of novel benzofuran-based 1,2,3-triazoles, for example, demonstrates significant antimicrobial activity, highlighting the potential of these compounds in developing new antibiotics or antifungal agents (Sunitha et al., 2017).
Liquid Crystal Properties
Research into the electrochemistry and liquid crystal properties of 1,2,3-(NH)-triazolylferrocene derivatives suggests applications in materials science, particularly in the development of new liquid crystal materials. The study of these compounds' UV–vis absorption and fluorescence spectra, along with their reversible oxidation waves, indicates potential applications in electronic and photonic devices (Zhao et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5-methyl-2-phenyltriazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-10(7-14)12-13(11-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHJVMFMRIGUFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340277 | |
Record name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |
CAS RN |
13322-19-5 | |
Record name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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